molecular formula C12H16ClN3O B12217463 3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12217463
M. Wt: 253.73 g/mol
InChI Key: UDPZIBSWJVEXIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a diazo compound.

    Aminomethylation: The pyrazole ring is then subjected to aminomethylation using formaldehyde and a primary amine (in this case, 1-ethylpyrazole) under acidic conditions.

    Phenol Substitution: The resulting aminomethylated pyrazole is then reacted with phenol in the presence of a suitable catalyst to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds.

    4-Aminopyrazole: Known for its biological properties and used in medicinal chemistry.

    5-Aminopyrazole: Another important scaffold in the development of therapeutic agents.

Uniqueness

3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an aminomethylphenol moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-[[(1-ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-2-15-9-11(8-14-15)13-7-10-4-3-5-12(16)6-10;/h3-6,8-9,13,16H,2,7H2,1H3;1H

InChI Key

UDPZIBSWJVEXIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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